3-(Trifluoromethoxy)phenol
Description
Significance and Research Context of Fluorinated Phenols
Fluorinated compounds, particularly fluorinated phenols, hold a prominent position in medicinal chemistry, agrochemical research, and materials science. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules can dramatically alter their physicochemical and biological properties. tandfonline.com The trifluoromethoxy group is of particular interest because it is significantly more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group. beilstein-journals.org This increased lipophilicity can enhance the in vivo transport and membrane permeability of biologically active molecules. beilstein-journals.orgresearchgate.net
Furthermore, the C-F bond is stronger than a C-H bond, which often leads to increased metabolic stability, a crucial factor in pharmaceutical development. tandfonline.comnih.gov Fluorinated phenols are studied as they can exhibit altered acidity (pKa) compared to their non-fluorinated analogues, which influences their interaction with biological targets. nih.govbrighton.ac.uk The trifluoromethoxy group, sometimes referred to as a "super-halogen," provides a unique combination of electronic effects and steric bulk that researchers exploit to fine-tune the properties of new molecules. beilstein-journals.orgresearchgate.net
Historical Perspective on the Study of 3-(Trifluoromethoxy)phenol
The study of organofluorine compounds gained momentum in the mid-20th century. While the first investigations into the biological activity of trifluoromethyl groups date back to 1927, the specific synthesis and study of trifluoromethoxy-substituted aromatics came later. wikipedia.org The first aryl trifluoromethyl ethers were prepared in 1955 by L. Yagupol'skii. beilstein-journals.org Synthetic methods evolved from harsh conditions using reagents like antimony trifluoride to more versatile techniques. beilstein-journals.orgwikipedia.org
A notable method for creating aryl trifluoromethyl ethers involves a two-step process from phenols, first creating an aryl fluoroformate, which is then treated with sulfur tetrafluoride (SF4). beilstein-journals.org Later advancements focused on one-pot syntheses and the development of electrophilic trifluoromethylating reagents, broadening the accessibility of these compounds for research. beilstein-journals.orgmdpi.com The growing number of patents and research articles mentioning trifluoromethoxy-substituted compounds, which more than doubled between 2004 and 2007, highlights the escalating interest in this class of molecules, including this compound. beilstein-journals.org
Scope and Research Focus of the Academic Literature
Academic research on this compound primarily revolves around its utility as a versatile chemical intermediate. chemimpex.com Its structure is particularly valuable for synthesizing pharmaceuticals and agrochemicals. chemimpex.com In medicinal chemistry, it serves as a key building block for compounds targeting neurological disorders. chemimpex.com The trifluoromethoxy group is strategically incorporated to enhance drug efficacy and specificity. chemimpex.com
In the field of agrochemicals, it is used in the development of effective pest control agents. chemimpex.com Beyond these applications, this compound is employed in materials science, where its incorporation into polymers can improve thermal stability and chemical resistance. chemimpex.comazom.com The compound is also used as a reagent in organic synthesis and analytical chemistry. chemimpex.com A significant portion of the literature involves studies on its chemical reactivity, exploring how the phenol (B47542) and trifluoromethoxy groups direct further chemical modifications. Research also focuses on its potential as a ligand in catalysis and in the formation of complex molecular structures like Schiff bases. nih.gov
Interactive Data Tables
Physicochemical Properties of this compound
This table summarizes key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 827-99-6 | chemimpex.combiosynth.com |
| Molecular Formula | C₇H₅F₃O₂ | chemimpex.combiosynth.com |
| Molecular Weight | 178.11 g/mol | chemimpex.combiosynth.com |
| Appearance | Colorless to light yellow clear liquid | chemimpex.com |
| Density | 1.37 - 1.379 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |
| Boiling Point | 80 °C at 24 mmHg; 69-70 °C at 12 mmHg | chemimpex.comchemicalbook.com |
| Refractive Index | n20/D 1.446 - 1.45 | chemimpex.comchemicalbook.com |
| Flash Point | 84 °C | biosynth.comavantorsciences.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJERQTLRORJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369815 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-99-6 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 Trifluoromethoxy Phenol and Its Derivatives
Traditional Synthetic Pathways and their Limitations
Classical approaches to the synthesis of 3-(Trifluoromethoxy)phenol often rely on well-established, yet sometimes cumbersome, reaction pathways. These methods, while foundational, face challenges related to reaction conditions, substrate scope, and the influence of directing groups.
Nucleophilic aromatic substitution (S_N_Ar) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. For an S_N_Ar reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.commasterorganicchemistry.com
In the context of synthesizing substituted phenols, this would typically involve the displacement of a halide by a hydroxide (B78521) or alkoxide nucleophile. However, the direct synthesis of this compound via a standard S_N_Ar pathway is not a commonly employed strategy. One significant hurdle is that the trifluoromethoxy group, while electron-withdrawing, would need to be present on the starting material along with a suitable leaving group. The subsequent introduction of a hydroxyl group via nucleophilic attack is complicated by the fact that phenols themselves are susceptible to further reactions under the often harsh basic conditions required for S_N_Ar.
A more conventional and widely utilized route to this compound involves the diazotization of its corresponding aniline (B41778) precursor, 3-(trifluoromethoxy)aniline, followed by hydrolysis of the resulting diazonium salt. doubtnut.comresearchgate.net This multi-step process is a classic method for the preparation of phenols from anilines.
The synthesis begins with 3-(trifluoromethoxy)aniline, a commercially available liquid. sigmaaldrich.com The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the diazonium salt. doubtnut.comnih.gov The resulting 3-(trifluoromethoxy)benzene diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group and is displaced by water, which acts as the nucleophile, to yield the desired this compound. researchgate.net
Table 1: Key Steps in the Synthesis of this compound via Diazotization
| Step | Reactants | Reagents | Product | Key Conditions |
| 1. Diazotization | 3-(Trifluoromethoxy)aniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 3-(Trifluoromethoxy)benzene diazonium chloride | Low temperature (0-5 °C) |
| 2. Hydrolysis | 3-(Trifluoromethoxy)benzene diazonium chloride | Water (H₂O) | This compound | Heating |
The electronic properties of the trifluoromethoxy (-OCF₃) group present significant challenges in the synthesis of specifically substituted derivatives. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govbeilstein-journals.org This deactivates the aromatic ring towards electrophilic aromatic substitution. beilstein-journals.org
Despite its deactivating nature, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles primarily to the para position, with minor amounts of the ortho isomer being formed. nih.govbeilstein-journals.org This pronounced para-directing effect makes the synthesis of meta-substituted compounds, like this compound, challenging if one were to start with trifluoromethoxybenzene and attempt to introduce a hydroxyl group or a precursor. The strong preference for para-substitution means that direct functionalization at the meta position is generally not feasible. beilstein-journals.org This directing effect necessitates synthetic strategies where the substitution pattern is established before the formation of the key functional groups, such as the aniline-to-phenol conversion route.
Advanced Synthetic Strategies for this compound
To overcome the limitations of traditional methods, more advanced synthetic strategies have been developed. These often involve metal-mediated or catalytic processes that offer improved efficiency, selectivity, and milder reaction conditions.
Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the formation of C-O bonds. Palladium-catalyzed cross-coupling reactions, for instance, are now a common industrial method for preparing aryl ethers and phenols. guidechem.com While specific examples detailing the synthesis of this compound via this route are not extensively documented in readily available literature, the general principle involves coupling an aryl halide or triflate with a hydroxide source in the presence of a palladium catalyst and a suitable ligand.
Another advanced approach involves the direct trifluoromethoxylation of phenols. nih.gov However, these methods often require specialized and expensive reagents and can suffer from a limited substrate scope. nih.govmdpi.com
An inventive and effective method for preparing trifluoromethyl-substituted phenols involves a two-step process of ether formation followed by deprotection via hydrogenolysis. google.com This strategy circumvents the harsh conditions often associated with direct hydroxylation.
The synthesis begins with a trifluoromethyl-substituted halobenzene, such as 3-chlorobenzotrifluoride, which is reacted with a sodium benzylate in a non-reactive solvent. This reaction forms a stable intermediate, a trifluoromethylphenyl benzyl (B1604629) ether. google.com
The crucial second step is the cleavage of the benzyl ether to unmask the phenol (B47542). This is achieved through catalytic hydrogenolysis. The benzyl ether is dissolved in a suitable solvent, typically a lower alcohol like ethanol, and subjected to a hydrogen atmosphere (50-100 psi) in the presence of a heavy metal catalyst. google.comresearchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum oxide are highly effective for this transformation. google.com The benzyl group is cleaved, yielding the desired trifluoromethylphenol and toluene (B28343) as a byproduct. The final product can then be readily purified by filtration to remove the catalyst, followed by distillation. google.com This method is advantageous as it proceeds under relatively mild conditions and generally provides good yields of the target phenol. google.com
Table 2: Benzylation-Hydrogenolysis Synthesis of Trifluoromethylphenols
| Step | Description | Reactants | Catalyst | Product |
| 1. Ether Formation | Nucleophilic substitution to form a benzyl ether. | Trifluoromethylhalobenzene, Sodium Benzylate | None | Trifluoromethylphenyl benzyl ether |
| 2. Hydrogenolysis | Cleavage of the benzyl ether to yield the phenol. | Trifluoromethylphenyl benzyl ether, Hydrogen (H₂) | Palladium-on-carbon (Pd/C) or Platinum oxide (PtO₂) | Trifluoromethylphenol |
Metal-Mediated and Catalytic Syntheses
Silver-Mediated Oxidative Trifluoromethylation
Aryl trifluoromethyl ethers can be synthesized through the direct O-trifluoromethylation of phenols, a reaction that has been effectively mediated by silver salts. This method typically involves the use of a trifluoromethyl source, such as trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3), in conjunction with an oxidant nih.gov. The silver mediator is crucial for facilitating the transfer of the trifluoromethyl group to the phenolic oxygen.
The general approach for this transformation involves the reaction of an unprotected phenol with TMSCF3 in the presence of a silver salt (e.g., silver triflate, AgOTf) and an exogenous oxidant. Common oxidants used in this process include Selectfluor® and N-fluorobenzenesulfonimide (NFSI) nih.gov. The reaction is often performed under mild conditions, making it a valuable tool for the synthesis of a wide array of aryl trifluoromethyl ethers researchgate.net.
While a specific example for the synthesis of this compound from resorcinol (B1680541) (1,3-dihydroxybenzene) using this method is not detailed in the reviewed literature, the general applicability of the silver-mediated O-trifluoromethylation of phenols suggests its potential utility. A proposed reaction would involve the selective trifluoromethylation of one of the hydroxyl groups of resorcinol.
Table 1: General Conditions for Silver-Mediated Oxidative O-Trifluoromethylation of Phenols
| Component | Typical Reagents/Conditions |
| Phenolic Substrate | Unprotected phenol |
| Trifluoromethyl Source | Trimethylsilyl trifluoromethane (TMSCF3) |
| Silver Mediator | Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) |
| Oxidant | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) |
| Solvent | Dichloromethane (B109758) (CH2Cl2), Acetonitrile (MeCN) |
| Temperature | Room temperature |
Cyclization Reactions and their Application
Cyclization reactions are a cornerstone of aromatic ring synthesis, providing a means to construct the core phenolic structure from acyclic precursors. These methods offer the advantage of introducing desired substitution patterns during the ring-forming process.
The [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles is a versatile strategy for the synthesis of substituted aromatic compounds, including phenols. This methodology has been successfully applied to the synthesis of trifluoromethylated phenols. In these reactions, a 1,3-bis(silyl enol ether) acts as a three-carbon building block that reacts with a three-carbon electrophilic partner to form a six-membered ring, which then aromatizes to the phenolic product researchgate.net.
While direct evidence for the synthesis of this compound using this method is not available in the surveyed literature, the synthesis of structurally related trifluoromethylphenols suggests its potential applicability. The synthesis of a trifluoromethoxylated phenol via this route would likely require a precursor that already contains the trifluoromethoxy moiety as part of either the silyl (B83357) enol ether or the dielectrophile component. The development of such precursors would be a key step in adapting this methodology for the synthesis of the target compound.
Indirect Pathways via Nitro Group Manipulation
Indirect synthetic routes, which involve the introduction and subsequent transformation of a functional group, are common in the synthesis of substituted phenols. The nitro group is a particularly useful functional group in this context due to its strong electron-withdrawing nature, which can direct the regioselectivity of other reactions, and its versatile reactivity, allowing for its conversion into a variety of other functionalities.
The synthesis of this compound could potentially be achieved through a pathway involving a nitrophenol intermediate. A plausible route could begin with the nitration of a suitable precursor, followed by reduction of the nitro group to an amino group. The amino group can then be removed or converted to other functionalities. For instance, 3-nitrophenol (B1666305) can be reduced to 3-aminophenol (B1664112) researchgate.net. The synthesis of 3-nitro-5-(trifluoromethyl)phenol (B1302564) has also been reported chemicalbook.com.
A key transformation in such a pathway would be the conversion of the nitro or amino group into the desired trifluoromethoxy group. While methods for the direct conversion of a nitro or amino group to a trifluoromethoxy group are not common, multi-step sequences can be envisioned. For example, the diazotization of an aminophenol followed by a Sandmeyer-type reaction could introduce a functional group that can then be transformed into a trifluoromethoxy group. A patent describes the conversion of 3-(trifluoromethyl)-anilines to the corresponding 3-(trifluoromethyl)-phenols via diazotization and hydrolysis google.com.
Synthesis of Key Derivatives of this compound
The functionalization of the hydroxyl group of this compound allows for the synthesis of a variety of derivatives, including phenoxyacetonitriles and phenoxyacetic acids. These derivatives are often synthesized for applications in pharmaceuticals and agrochemicals.
Strategies for Phenoxyacetonitrile (B46853) and Phenoxyacetic Acid Derivatives
The synthesis of phenoxyacetonitrile and phenoxyacetic acid derivatives of this compound typically involves the alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation masterorganicchemistry.comwikipedia.orgchem-station.comtcichemicals.comlibretexts.org. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an appropriate alkyl halide masterorganicchemistry.comwikipedia.orgchem-station.comtcichemicals.comlibretexts.org.
To synthesize 3-(trifluoromethoxy)phenoxyacetonitrile, this compound would first be treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. The phenoxide would then be reacted with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile, to yield the desired product.
Similarly, the synthesis of 3-(trifluoromethoxy)phenoxyacetic acid derivatives often begins with the alkylation of this compound with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) researchgate.netias.ac.in. The reaction is carried out in the presence of a base to facilitate the formation of the phenoxide. The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding carboxylic acid.
Table 3: Reagents for the Synthesis of Phenoxyacetonitrile and Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis
| Target Derivative | Phenolic Precursor | Alkylating Agent | Base |
| 3-(Trifluoromethoxy)phenoxyacetonitrile | This compound | Chloroacetonitrile | Potassium Carbonate |
| Ethyl 3-(trifluoromethoxy)phenoxyacetate | This compound | Ethyl Bromoacetate | Sodium Hydride |
| 3-(Trifluoromethoxy)phenoxyacetic acid | Ethyl 3-(trifluoromethoxy)phenoxyacetate | Water, Acid/Base Catalyst | (Hydrolysis Step) |
Regioselective Functionalization Techniques
The regioselective functionalization of the this compound aromatic ring is governed by the interplay of its two substituents: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF3) group. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethoxy group is a moderately electron-withdrawing moiety, which deactivates the aromatic ring system. nih.gov This deactivation is a result of the strong inductive effect of the fluorine atoms, which is somewhat counterbalanced by the electron-donating resonance effect of the oxygen lone pairs. nih.gov In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the hydroxyl group typically dominates, dictating the position of incoming electrophiles.
Electrophilic Aromatic Substitution
Classical electrophilic aromatic substitution reactions on this compound, such as halogenation and nitration, are directed to the positions activated by the hydroxyl group, namely the C2, C4, and C6 positions.
Halogenation : The bromination of phenol derivatives is a well-established method for introducing bromine atoms onto the aromatic ring. For substrates similar to this compound, such as 3-(trifluoromethyl)phenol (B45071), bromination with bromine in a solvent like dichloromethane results in substitution primarily at the positions ortho to the hydroxyl group. This indicates that the hydroxyl group's directing effect is predominant. A similar outcome is expected for this compound, leading to the formation of 2-bromo-3-(trifluoromethoxy)phenol (B1373192) and 6-bromo-3-(trifluoromethoxy)phenol, with potential for di- and tri-substituted products under more forcing conditions.
Nitration : The nitration of phenols can be achieved using various nitrating agents, and the regioselectivity is often influenced by the reaction conditions. ijcce.ac.irdergipark.org.trnih.gov For activated phenol derivatives, nitration typically occurs at the ortho and para positions. Given the substitution pattern of this compound, nitration is expected to yield a mixture of 2-nitro-3-(trifluoromethoxy)phenol, 4-nitro-3-(trifluoromethoxy)phenol, and 6-nitro-3-(trifluoromethoxy)phenol. The precise ratio of these isomers can be influenced by factors such as the choice of nitrating agent and solvent. ijcce.ac.ir
Trifluoromethylthiolation : Electrophilic trifluoromethylthiolation provides a clear example of regioselective functionalization. Using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as triflic acid, phenols that are unsubstituted at the para position undergo exclusively para-selective trifluoromethylthiolation. rsc.org For this compound, this would result in the formation of 4-(trifluoromethylthio)-3-(trifluoromethoxy)phenol. This high degree of regioselectivity makes it a valuable method for the synthesis of specifically functionalized derivatives.
| Reaction | Substrate | Reagents and Conditions | Major Product(s) |
|---|---|---|---|
| Bromination | This compound | Br2 in CH2Cl2 | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethoxy)phenol |
| Nitration | This compound | HNO3/H2SO4 | Mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(trifluoromethoxy)phenol |
| Trifluoromethylthiolation | This compound | PhNHSCF3, Triflic Acid | 4-(Trifluoromethylthio)-3-(trifluoromethoxy)phenol |
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org The hydroxyl group of a phenol can act as a DMG, but its acidity requires it to be deprotonated or protected before metalation. Common protecting groups for this purpose include carbamates and ethers.
The general principle of DoM involves the interaction of the DMG with an organolithium reagent, typically n-butyllithium or s-butyllithium, which facilitates the deprotonation of the nearest ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
For this compound, the hydroxyl group would first be protected, for example, as a carbamate (B1207046). The carbamate group is a strong DMG. Lithiation would then be directed to the C2 position, which is ortho to the directing group. Subsequent reaction with an electrophile would yield the corresponding 2-substituted derivative. This method provides a reliable route to derivatives that are difficult to access through classical electrophilic aromatic substitution.
| Protected Substrate | Reagents and Conditions | Electrophile (E+) | Product |
|---|---|---|---|
| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | I2 | 2-Iodo-3-(trifluoromethoxy)phenyl diethylcarbamate |
| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | DMF (N,N-Dimethylformamide) | 2-Formyl-3-(trifluoromethoxy)phenyl diethylcarbamate |
| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | CO2 | 2-Carboxy-3-(trifluoromethoxy)phenyl diethylcarbamate |
| 3-(Trifluoromethoxy)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C 2. E+ | (CH3)3SiCl | 2-(Trimethylsilyl)-3-(trifluoromethoxy)phenyl diethylcarbamate |
Iii. Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethoxy Phenol
Fundamental Reaction Pathways
In electrophilic aromatic substitution, the substitution pattern on the benzene (B151609) ring of 3-(trifluoromethoxy)phenol is directed by the competing influences of the -OH and -OCF3 substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the trifluoromethoxy group is deactivating due to its strong inductive electron-withdrawing effect, which is only partially offset by resonance donation from the oxygen lone pairs. beilstein-journals.org While the -OCF3 group generally directs incoming electrophiles to the para position on trifluoromethoxybenzene, its influence in this compound is moderated by the dominant -OH group. beilstein-journals.orgresearchgate.net
Direct nitration studies on this compound are not extensively detailed in available research. However, significant insights can be drawn from the nitration of a closely related analogue, N-Acetyl-3-(trifluoromethoxy)aniline. The N-acetyl group, much like the hydroxyl group, is a strong ortho-, para-director.
In studies on N-Acetyl-3-(trifluoromethoxy)aniline, nitration results in substitution primarily at the positions activated by the N-acetyl group. The major product is the 6-nitro derivative, formed ortho to the activating group. A minor product, the 4-nitro derivative, is also formed para to the activator. beilstein-journals.orgd-nb.infonih.gov This suggests that the activating group's directing effect is paramount, even with the deactivating -OCF3 group present. The preference for substitution to occur at the positions ortho and para to the strongly activating group is a controlling factor in the reaction's outcome. beilstein-journals.org
Table 1: Regioselectivity in the Nitration of N-Acetyl-3-(trifluoromethoxy)aniline
| Position of Nitration | Relation to -NHAc | Relation to -OCF3 | Product Distribution |
|---|---|---|---|
| 6 | Ortho | Meta | Major Product |
| 4 | Para | Ortho | Minor Product (10%) |
This table is based on findings from the nitration of N-Acetyl-3-(trifluoromethoxy)aniline, a proxy for this compound reactivity. beilstein-journals.orgd-nb.info
The direct halogenation of this compound presents a complex case of regioselectivity due to the competing directing effects of the hydroxyl and trifluoromethoxy groups. Generally, direct bromination of trifluoromethoxybenzene yields a mixture of ortho and para-substituted products, indicating the directing influence of the -OCF3 group alone. google.com However, in this compound, the powerfully activating -OH group is expected to dominate, directing bromination to the C2, C4, and C6 positions.
Detailed studies on the bromination of the analogous 3-(trifluoromethyl)phenol (B45071) reveal that the reaction can be complex, often resulting in mixtures of mono-, di-, and even tri-brominated products, which can be challenging to separate. acs.orgacs.org For instance, monobromination of 3-(trifluoromethyl)phenol in carbon tetrachloride yields a mixture of 2-bromo-5-(trifluoromethyl)-phenol and 4-bromo-3-(trifluoromethyl)-phenol. acs.org Attempted dibromination leads to a more complex mixture of products. acs.org While specific experimental data for the bromination of this compound is limited, similar complexity and the formation of multiple isomers would be anticipated.
The phenol (B47542) moiety in this compound is susceptible to oxidation. Phenols can typically be oxidized to form corresponding quinones, and it is expected that this compound would undergo similar transformations under appropriate oxidizing conditions. However, cyclic voltammetry studies on p-trifluoromethylphenol showed no obvious oxidation peak, suggesting that the presence of a strong electron-withdrawing group can increase the oxidation potential of the phenol. nih.gov
Electrophilic Aromatic Substitution Reactions
Mechanistic Investigations of O-Trifluoromethylation Processes
The synthesis of aryl trifluoromethyl ethers, including this compound, often involves the direct O-trifluoromethylation of a corresponding phenol. These transformations can proceed through various mechanisms, with radical pathways being a significant area of investigation.
The formation of the Ar-OCF3 bond via a radical mechanism often involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. Reagents such as sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent) can generate •CF3 radicals under oxidative conditions. acs.org Electrophilic trifluoromethylating agents, including hypervalent iodine reagents (e.g., Togni reagents), are also widely used and are known to participate in radical processes. mdpi.com
A plausible radical pathway for the O-trifluoromethylation of a phenol can be described as follows:
Generation of Trifluoromethyl Radical: An electrophilic CF3 source or a reagent like NaSO2CF3 is activated (e.g., by an oxidant) to generate a trifluoromethyl radical (•CF3).
Formation of Phenoxide/Phenoxyl Radical: The starting phenol is typically deprotonated to form a more nucleophilic phenoxide anion. In some pathways, single-electron transfer (SET) can lead to the formation of a phenoxyl radical.
Radical Recombination: The trifluoromethyl radical then combines with the oxygen-centered species (phenoxide or phenoxyl radical) to form the C-O bond, yielding the final aryl trifluoromethyl ether product.
Mechanistic studies using radical traps have provided evidence for these radical pathways in various trifluoromethylation reactions. acs.org These methods provide a powerful tool for installing the metabolically robust trifluoromethoxy group onto a wide range of aromatic scaffolds. mdpi.com
Heterolytic Cleavage and Ion Pair Recombination Mechanisms
While direct studies on the heterolytic cleavage of the C-O bond in this compound are not prevalent, mechanistic insights can be drawn from related transformations involving the trifluoromethoxy group. A key example is the intramolecular trifluoromethoxylation of (hetero)arenes. In these reactions, an N-aryl-N-(trifluoromethoxy)amine undergoes a thermally induced rearrangement to form an ortho-trifluoromethoxylated aniline (B41778) derivative. mdpi.comnih.gov
Experimental and computational studies propose that this transformation proceeds through a heterolytic cleavage of the N–OCF₃ bond. nih.govrsc.org This cleavage results in the formation of a short-lived, reactive ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govrsc.org The subsequent step is a rapid recombination of this ion pair, where the trifluoromethoxide attacks the ortho position of the aromatic ring. nih.gov This process is highly efficient and intramolecular, as demonstrated by crossover experiments which showed no formation of intermolecularly transferred products. rsc.org The stability of the generated nitrenium ion intermediate is a crucial factor, with electron-donating groups on the aryl ring stabilizing the positive charge and facilitating the rearrangement. rsc.org
This mechanism highlights a fundamental reactivity pathway for the trifluoromethoxy group, involving heterolytic N-O bond cleavage to form an ion pair that recombines to forge a new C-O bond.
Intramolecular Transfer Studies
Intramolecular transfer of the trifluoromethoxy group is a well-documented phenomenon, particularly in the context of the OCF₃ migration described above. mdpi.com The reaction, which converts N-protected N-(hetero)aryl-N-hydroxylamines to ortho-trifluoromethoxylated anilines, is a cornerstone of modern synthetic methods for accessing these valuable compounds. nih.gov
The mechanism is understood to be a two-step process initiated by the O-trifluoromethylation of an N-hydroxylamine derivative, followed by the intramolecular OCF₃ migration. nih.govrsc.org The migration itself is believed to occur via the heterolytic cleavage and ion pair recombination pathway. nih.gov The intramolecular nature of this transfer is a key feature, supported by several pieces of evidence:
Lack of Crossover Products: When a mixture of two different N-(trifluoromethoxy)acetamide derivatives was heated, no crossover products were observed, indicating that the OCF₃ group does not detach and react with another molecule. rsc.org
Rate of Recombination: The rate of recombination of the generated ion pair is significantly faster than the potential rate of intermolecular transfer, which would require the dissociation of the ion pair into free ions. nih.govrsc.org
Trapping Experiments: The formation of side products, such as benzoxazoles in specific substrates, results from the intramolecular trapping of the nitrenium ion intermediate, further confirming its short-lived and reactive nature within a solvent cage. rsc.org
These studies collectively affirm that the transfer of the OCF₃ group in these rearrangements is a rapid and exclusively intramolecular process. nih.govrsc.org
Electrophilic Trifluoromethylthiolation of Phenols
Electrophilic trifluoromethylthiolation is a reaction that introduces the trifluoromethylthio (SCF₃) group onto an aromatic ring. For phenols, this reaction provides a direct route to (trifluoromethylthio)phenol derivatives. The process typically involves reacting a phenol with an electrophilic SCF₃-transfer reagent. rsc.org
A variety of such reagents have been developed, including N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) and N-trifluoromethylthiosaccharin. rsc.orgrhhz.net The reaction is generally promoted by the addition of a Lewis or Brønsted acid, such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid. rsc.orgnih.gov
Key findings from research in this area include:
Regioselectivity: The reaction is highly regioselective. For phenols that are unsubstituted at the para position, the trifluoromethylthiolation occurs exclusively at that position. rsc.orgnih.gov If the para position is blocked, the SCF₃ group is directed to an available ortho position. rsc.orgnih.gov
Substrate Scope: A wide range of substituted phenols can be functionalized using this method. The reactivity of the phenol substrate influences the required reaction conditions; highly reactive substrates like catechol react smoothly with a milder promoter like BF₃·Et₂O, whereas less reactive phenols may require the stronger triflic acid. rsc.orgnih.gov
Mechanism: The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the acid promoter activates the SCF₃ reagent, making it more electrophilic and susceptible to attack by the electron-rich phenol ring.
While studies specifically detailing the trifluoromethylthiolation of this compound are not prominent, the functionalization of other electron-deficient thiophenols, such as 3-(trifluoromethyl)thiophenol, has been successfully demonstrated, suggesting the feasibility of this reaction on similarly substituted phenols. rsc.org
Stability and Degradation Pathways in Aqueous Environments
The fate of this compound in aquatic systems is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and oxidation.
Research indicates that this compound exhibits remarkable resistance to hydrolysis. rsc.org In a comparative study with its isomers, 2-(Trifluoromethoxy)phenol and 4-(Trifluoromethoxy)phenol, the 3-substituted isomer showed no observable degradation. rsc.org Even under elevated temperature (40 °C) and alkaline conditions (pH 10.2) over a 24-hour period, no hydrolysis of this compound was detected. rsc.org This stability is in stark contrast to its ortho and para isomers, which do undergo hydrolysis to form their corresponding hydroxybenzoic acids. rsc.org The high hydrolytic stability suggests that this compound is unlikely to be abiotically transformed via hydrolysis in typical aqueous environments. rsc.org
Table 1: Comparative Hydrolytic Stability of Trifluoromethoxy)phenol (TFMP) Isomers
| Compound | Observed Hydrolysis | Conditions | Reference |
|---|---|---|---|
| 2-(Trifluoromethoxy)phenol | Yes | pH 7 to 10.8 | rsc.org |
| This compound | No | pH 10.2, 40°C, 24h | rsc.org |
| 4-(Trifluoromethoxy)phenol | Yes | pH 6.2 to 10.8 | rsc.org |
Unlike its resistance to hydrolysis, this compound is known to undergo photolytic degradation in aqueous solutions. rsc.org The rate of this degradation is highly dependent on the pH of the solution. acs.org Studies have shown that the photolysis rate constant is significantly higher at alkaline pH compared to neutral or acidic pH. acs.org This is attributed to the deprotonation of the phenolic hydroxyl group at higher pH (the pKa of this compound is 8.08), which alters the compound's absorption spectra and facilitates excitation by light. acs.org
Table 2: pH-Dependent Photolysis Rate Constants for (Trifluoromethyl)phenol Isomers
| Compound | pH | Photolysis Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)phenol | 5 | 3.52 ± 0.07 | acs.org |
| 7 | 26.4 ± 0.64 | ||
| 10 | 334.1 ± 93.45 | ||
| 3-(Trifluoromethyl)phenol | 5 | Rate constant not reported, but degradation observed | acs.org |
| 7 | Rate constant not reported, but degradation observed | ||
| 10 | Rate constant not reported, but degradation observed to be faster than at pH 5 and 7 | ||
| 4-(Trifluoromethyl)phenol (B195918) | 5 | Rate constant not reported, but degradation observed | acs.org |
| 7 | Rate constant not reported, but degradation observed | ||
| 10 | Rate constant not reported, but degradation observed to be faster than at pH 5 and 7 |
Note: While specific rate constants for 3- and 4-(Trifluoromethyl)phenol were not listed in the primary text of the source, the study confirmed their pH-dependent photolysis.
The photolytic degradation of related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce trifluoroacetic acid (TFA), a persistent environmental pollutant, indicating a potential terminal fate for the trifluoromethyl group under photolysis. researchgate.net
The stability of this compound has also been tested against common water treatment oxidants like chlorine. In a study related to a water supply pollution incident, degradation experiments were conducted by spiking water with this compound and chlorine. csic.es The results showed no degradation of the compound over a 48-hour period. csic.es This finding suggests that this compound is resistant to degradation by chlorine under typical water treatment conditions, and its removal from water systems by this method would be ineffective. csic.es
Table 3: Degradation of this compound by Chlorine
| Parameter | Value | Reference |
|---|---|---|
| Initial 3-(Trifluoromethyl)phenol Conc. | 150 ng/L | csic.es |
| Chlorine Concentration | 0.5 mg/L | |
| Observed Degradation (at 48h) | None |
Iv. Applications and Research Utility in Organic Synthesis and Materials Science
Role as a Chemical Building Block and Synthetic Intermediate
As a foundational chemical building block, 3-(Trifluoromethoxy)phenol serves as a crucial intermediate in the synthesis of a wide array of complex molecules. chemimpex.comresearchgate.net Its stability and compatibility with diverse reaction conditions make it a preferred choice for intricate synthetic processes. chemimpex.com The presence of the trifluoromethoxy group can significantly modify the biological activity of a target molecule, a feature that is heavily exploited in drug development and agrochemical formulation. chemimpex.com
In the pharmaceutical sector, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comresearchgate.net It is particularly noted for its application in the development of drugs targeting neurological disorders. chemimpex.com The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that can improve a drug's efficacy, specificity, and pharmacokinetic profile. chemimpex.com
An important application is its use in synthesizing analogs of selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression. google.comnih.gov For instance, Fluoxetine (B1211875) Related Compound A, an impurity and metabolite standard for the well-known antidepressant Fluoxetine, is chemically named N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy ]propan-1-amine hydrochloride. usp.orgklivon.com This highlights the direct incorporation of the this compound structural motif into molecules relevant to psychiatric medicine.
The agrochemical industry utilizes this compound in the formulation of modern pesticides, including herbicides and insecticides, to support sustainable agriculture. chemimpex.commyuchem.com The trifluoromethoxy moiety contributes to the metabolic stability and lipophilic nature of crop protection chemicals, which can enhance their effectiveness and persistence. researchgate.net
Research has demonstrated its role in creating novel herbicidal compounds. For example, it is used as a reactant in the multi-step synthesis of certain 1,2,4-triazole (B32235) derivatives that exhibit selective herbicidal activity against specific weeds like Brassica campestris L. researchgate.net Similarly, related fluorinated phenols are foundational in producing herbicides such as N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, underscoring the importance of this class of compounds in developing effective crop protection solutions. google.com
Beyond pharmaceuticals and agrochemicals, this compound is a versatile reagent in the broader specialty chemical industry. Its unique properties allow for precise modifications in chemical structures, leading to innovative products. chemimpex.com Researchers also utilize the compound to study the fundamental properties and behaviors of fluorinated organic molecules, contributing to advancements in medicinal chemistry and materials science. chemimpex.com
Table 1: Applications of this compound in Organic Synthesis
| Application Area | Role of this compound | Key Properties Imparted by -OCF3 Group | Example of Application |
|---|---|---|---|
| Pharmaceuticals | Synthetic Intermediate | Enhanced metabolic stability, increased lipophilicity, improved drug efficacy and specificity. chemimpex.com | Precursor for analogs of drugs targeting neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs). chemimpex.comgoogle.com |
| Agrochemicals | Precursor/Intermediate | Increased efficacy, metabolic stability, and lipophilicity for better plant uptake and persistence. chemimpex.comresearchgate.net | Synthesis of novel triazole-based herbicides with selective activity. researchgate.net |
| Specialty Chemicals | Versatile Reagent & Research Tool | Enables precise structural modifications and serves as a model for studying fluorinated compounds. chemimpex.com | Development of new chemical entities and advancing synthetic methodologies. chemimpex.com |
Development of Advanced Materials
The introduction of fluorine into polymers and resins often leads to materials with superior performance characteristics. This compound serves as a valuable monomer or precursor in the synthesis of such advanced materials, lending its advantageous properties to the final product.
When incorporated into polymer formulations, this compound can significantly enhance the material's thermal stability and chemical resistance. chemimpex.com These attributes are critical for manufacturing durable materials intended for demanding environments, such as those found in the construction and automotive industries. chemimpex.commyuchem.com The presence of the trifluoromethoxy group contributes to a low surface energy, which can be leveraged to create coatings with excellent hydrophobic (water-repellent) properties.
Fluorinated epoxy resins are a class of high-performance materials sought after for their excellent dielectric properties, low moisture absorption, and thermal stability, making them ideal for electronics and aerospace applications. cnrs.frresearchgate.netgoogle.com The synthesis of these resins often involves the reaction of fluorinated bisphenols with epichlorohydrin. cnrs.frresearchgate.net
Separately, biphenyl-type epoxy resins are known for their enhanced mechanical strength and heat resistance compared to standard epoxy resins. google.com By combining these two concepts, it is understood that a fluorinated biphenyl-type epoxy resin would exhibit a highly desirable set of properties. The synthesis of such advanced resins can be achieved using fluorinated phenols as precursors. cnrs.frresearchgate.net The incorporation of the trifluoromethoxy group from a precursor like this compound into a biphenyl (B1667301) epoxy structure would be a strategic approach to reduce the dielectric constant and moisture absorption while enhancing thermal and chemical resistance. cnrs.frresearchgate.net Research on similar fluorinated epoxy resins has shown they exhibit lower dielectric constants and reduced water uptake due to the low polarizability of the C-F bond and the hydrophobicity of fluorine atoms. cnrs.fr
Table 2: Utility of this compound in Materials Science
| Material Type | Role of this compound | Resulting Material Properties |
|---|---|---|
| High-Performance Polymers & Coatings | Monomer / Additive | Improved thermal stability, enhanced chemical resistance, increased durability. chemimpex.com |
| Fluorinated Biphenyl-Type Epoxy Resins | Potential Precursor | Low dielectric constant, low moisture absorption, high thermal stability, excellent hydrophobicity. cnrs.frresearchgate.net |
Ligands in Catalysis
In the field of organometallic chemistry, the electronic properties and structural framework of phenol (B47542) derivatives allow them to serve as ligands that can modify the behavior of metal catalysts. The trifluoromethoxy (-OCF3) group on this compound is strongly electron-withdrawing. This property can influence the electronic environment of a metal center when the phenol is used as a ligand, thereby tuning the catalyst's reactivity, stability, and selectivity for a specific chemical transformation. While the general utility of phenols as ligands is well-established, specific examples detailing the application of this compound as a primary ligand in catalytic processes are not extensively documented in a review of the current scientific literature.
Diverse Synthetic Applications
As a versatile chemical intermediate, this compound is utilized in the production of specialty materials and as a reagent in multi-step organic synthesis. chemimpex.com Its stability and compatibility with a variety of reaction conditions make it a suitable choice for complex synthetic pathways. chemimpex.com
The synthesis of complex organic molecules such as benzoquinones and steroids often involves numerous steps starting from functionalized aromatic precursors. While phenols are common starting materials in organic synthesis, a review of published research indicates that the specific use of this compound as a direct precursor for the preparation of trifluoromethyl-substituted benzoquinones or steroids is not a widely documented synthetic route.
Molecular Layer Deposition (MLD) is a thin-film deposition technique used to create highly uniform organic and hybrid organic-inorganic polymer films with angstrom-level precision. The process involves sequential, self-limiting surface reactions. Research in this area has explored the use of monofunctional aromatic precursors to achieve sustained sequential growth at low temperatures. acs.orghelsinki.fi
Notably, studies have been conducted on an MLD process using a related but distinct compound, 3-(trifluoromethyl)phenol (B45071), in an ABC-type sequence with trimethylaluminum (B3029685) (TMA) and ozone. acs.orghelsinki.finih.gov This process was shown to be self-limiting between temperatures of 75 and 150 °C, and the incorporation of fluorine into the resulting film was confirmed. acs.orgnih.gov However, a review of the available scientific literature indicates that the specific utilization of this compound as a precursor in MLD or other similar materials deposition processes has not been documented.
Interactive Table: Properties of this compound
| Property | Value |
| CAS Number | 827-99-6 |
| Molecular Formula | C₇H₅F₃O₂ |
| Molecular Weight | 178.11 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 80 °C at 24 mmHg |
| Density | 1.37 g/cm³ |
| Refractive Index | n20/D 1.45 |
V. Medicinal Chemistry and Biological Activity of 3 Trifluoromethoxy Phenol Derivatives
Impact of the Trifluoromethoxy Group on Biological Properties
Influence on Lipophilicity and Membrane Interaction
Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's ability to permeate biological membranes and reach its target site. The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design. mdpi.com
The introduction of the -OCF3 group significantly increases a molecule's lipophilicity, which can enhance its partitioning into the lipid bilayers of cell membranes. chemimpex.comgoogle.com This improved membrane interaction facilitates passive diffusion and transport into biological systems. guidechem.com The trifluoromethoxy group's contribution to lipophilicity is quantified by its Hansch hydrophobicity parameter (π), which is notably high compared to other common substituents. mdpi.comnewdrugapprovals.org For instance, the Hansch π value for -OCF3 is +1.04, which is greater than that for a trifluoromethyl (-CF3) group (+0.88) and significantly higher than less lipophilic groups like chlorine or methyl. mdpi.comchemimpex.com This potent lipophilic character allows for the fine-tuning of a drug's properties to optimize membrane permeability and bioavailability. chemimpex.com
| Substituent | Hansch π Parameter | Relative Lipophilicity |
|---|---|---|
| -H (Hydrogen) | 0.00 | Baseline |
| -OCH₃ (Methoxy) | -0.02 | Low |
| -Cl (Chloro) | +0.71 | High |
| -CF₃ (Trifluoromethyl) | +0.88 | Very High |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Extremely High |
Modulation of Metabolic Stability
A significant advantage of incorporating the trifluoromethoxy group into pharmaceutical compounds is the enhancement of metabolic stability. guidechem.commdpi.com Many drug candidates fail due to rapid metabolism by enzymes in the body, primarily the cytochrome P450 (CYP) family, which leads to a short biological half-life and reduced efficacy.
The trifluoromethoxy group is exceptionally resistant to oxidative metabolism. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it difficult for metabolic enzymes to cleave. chemimpex.com Unlike a simple methoxy (B1213986) group (-OCH₃), which is susceptible to enzymatic O-dealkylation, the -OCF₃ group effectively blocks this metabolic pathway. nih.gov This increased stability reduces the rate of drug clearance, prolongs its duration of action, and can lead to a more predictable pharmacokinetic profile. chemimpex.comnih.gov
Elucidation of Biological Mechanisms of Action
The biological activity of 3-(Trifluoromethoxy)phenol derivatives is intrinsically linked to the way the trifluoromethoxy group influences interactions with biological targets.
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
The trifluoromethoxy group exerts a powerful electron-withdrawing effect on the aromatic ring, which can modulate the acidity (pKa) of the phenolic hydroxyl group. guidechem.comnewdrugapprovals.org This alteration affects the molecule's ionization state at physiological pH, which is crucial for its ability to form hydrogen bonds and engage in electrostatic interactions within the binding site of an enzyme or receptor. mdpi.com
Phenolic compounds are known to interact with various enzymes, sometimes leading to inhibition by covalently binding to reactive nucleophilic sites on the protein. nih.govresearchgate.net The unique steric and electronic nature of the -OCF₃ group can enhance the binding affinity and specificity of a molecule for its target. guidechem.comchemimpex.com Its lipophilicity promotes entry into hydrophobic binding pockets, while its distinct electronic properties can strengthen interactions with the target protein, potentially leading to more potent biological activity. guidechem.commdpi.com For example, in the design of receptor ligands, the trifluoromethoxy group can provide additional binding affinity within the target complex. guidechem.com
Research into Pharmaceutical Applications
The advantageous properties conferred by the trifluoromethoxy group have made derivatives of this compound and related fluorinated phenols valuable in the development of new therapeutic agents.
Development of Antiglaucoma Agents (e.g., Travoprost)
Glaucoma is a progressive optic neuropathy often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) F2α analogues are a first-line treatment for open-angle glaucoma, acting to lower IOP by increasing the outflow of aqueous humor from the eye. nih.gov
A prominent example that illustrates the application of a meta-substituted fluorinated phenoxy moiety in this field is Travoprost. nih.gov It is important to note that Travoprost is a derivative of the structurally related compound 3-(Trifluoromethyl)phenol (B45071), not this compound. nih.gov It is a synthetic prostaglandin analogue where a core part of the structure includes a 3-(trifluoromethyl)phenoxy group. nih.gov
Travoprost functions as an isopropyl ester prodrug; it is administered topically to the eye and is rapidly hydrolyzed by corneal esterases to its biologically active free acid, which is a potent and highly selective agonist for the FP prostanoid receptor. nih.gov The presence of the fluorinated phenoxy side chain is critical to its pharmacological profile, contributing to its high potency and efficacy in reducing IOP. nih.gov The synthesis of Travoprost often begins with 3-hydroxybenzotrifluoride (3-(Trifluoromethyl)phenol), underscoring the utility of such fluorinated phenols as key starting materials in the synthesis of complex pharmaceutical agents. The development of Travoprost highlights the successful application of fluorinated aromatic groups to create potent and stable therapeutic agents for ophthalmic use.
| Compound Name | Key Structural Feature | Biological Relevance / Application |
|---|---|---|
| This compound | -OCF₃ group on a phenol (B47542) ring | Versatile intermediate in pharmaceutical synthesis, valued for imparting lipophilicity and metabolic stability. |
| Travoprost | 3-(Trifluoromethyl)phenoxy moiety | Potent prostaglandin FP receptor agonist used as an antiglaucoma agent to reduce intraocular pressure. nih.gov |
Exploration in Neurological Disorder Therapies
Derivatives of this compound are actively being explored for their potential in treating neurological disorders. The trifluoromethoxy group is valued for its ability to enhance drug efficacy and specificity when incorporated into pharmaceutical compounds targeting these conditions. chemimpex.com Research has shown that fluorinated polyphenol derivatives, for instance, exhibit improved inhibitory activity against enzymes implicated in neuroinflammatory and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.govfrontiersin.org These compounds can modulate pathways involved in neuroinflammation and neuronal cell death. nih.govsciencedaily.commdpi.comgoogle.com For example, certain derivatives have been shown to protect neurons from degeneration in preclinical models. sciencedaily.com The unique properties of the trifluoromethoxy group contribute to improved metabolic stability and bioavailability, making these derivatives attractive candidates for further development in the field of neurotherapeutics. chemimpex.com
One area of investigation involves the development of positive allosteric modulators of GABAB receptors. Derivatives of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been characterized as enhancers of GABAB receptor activity, which is a target for anxiety disorders. nih.gov
Derivatives in Antidepressant Research (e.g., Fluoxetine (B1211875) Analogs)
The this compound moiety is a key structural feature in the design of antidepressant medications. The well-known selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine, for example, contains a trifluoromethylphenyl group, which is crucial for its therapeutic effect. mdpi.comresearchgate.net The trifluoromethyl group at the para-position of the phenolic ring in Fluoxetine is associated with a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated counterpart. mdpi.com
Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, is used to treat a variety of conditions including major depressive disorder, obsessive-compulsive disorder, and panic disorder. mdpi.comdrugbank.com It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. mdpi.com Research into analogs has explored variations in the substitution pattern of the trifluoromethyl group. While Fluoxetine itself features a 4-(trifluoromethyl)phenoxy group, the broader class of trifluoromethylphenol derivatives continues to be a significant area of research for new and improved antidepressant therapies. biosynth.com
Table 1: Examples of Fluoxetine and Related Compounds
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine | Contains a trifluoromethyl group at the para-position of the phenoxy ring. mdpi.comresearchgate.net |
| Norfluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine metabolite | Active metabolite of Fluoxetine, also containing the trifluoromethylphenyl group. researchgate.net |
| Nisoxetine | (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine | Structurally similar to Fluoxetine but lacks the trifluoromethyl group, having a methoxy group instead. researchgate.net |
| (R)-De(trifluoromethyl) Fluoxetine Hydrochloride | (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride | An analog of Fluoxetine where the trifluoromethyl group has been removed. nih.gov |
Anti-Cancer and Anti-HIV Drug Development (e.g., Sorafenib, Tipranavir Precursors)
The this compound scaffold is a critical building block in the synthesis of important drugs for treating cancer and HIV.
Sorafenib , an oral multi-kinase inhibitor, is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov Its chemical structure is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. nih.gov The synthesis of Sorafenib involves the use of precursors that incorporate the 4-chloro-3-(trifluoromethyl)phenyl moiety. nih.govresearchgate.netresearchgate.netgoogle.comchemicalbook.com This part of the molecule is crucial for its potent antiproliferative activity. nih.gov
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of HIV infection. acs.orgwikipedia.org It is effective against viruses that have developed resistance to other protease inhibitors. wikipedia.org The chemical name for Tipranavir is N-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-5-(trifluoromethyl)-2-pyridinesulfonamide. chemicalbook.comchemspider.comnih.gov The synthesis of this complex molecule involves the use of intermediates containing a trifluoromethyl group, highlighting the importance of fluorinated precursors in the development of anti-HIV agents. chemicalbook.com
Table 2: Key Precursors and Drugs Derived from Trifluoromethylated Phenols
| Drug | Therapeutic Area | Key Precursor Moiety |
|---|---|---|
| Sorafenib | Anti-Cancer | 4-chloro-3-(trifluoromethyl)phenyl nih.govgoogle.com |
| Tipranavir | Anti-HIV | 5-(trifluoromethyl)pyridine-2-sulfonyl chemicalbook.com |
Agrochemical and Antimicrobial Research
Derivatives of this compound have also found significant applications in the field of agrochemicals and in the development of antimicrobial agents. The inclusion of the trifluoromethoxy group can enhance the efficacy and selectivity of these compounds.
Herbicidal and Acaricidal Activities
Compounds derived from 3-(trifluoromethyl)phenol have demonstrated notable herbicidal activity. researchgate.netnih.gov For instance, a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and showed moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris L. researchgate.net Specifically, compounds 4c and 4i from this series exhibited 75.0% and 82.6% inhibition, respectively, at a concentration of 100 µg/mL. researchgate.net
Another class of compounds, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, has also been evaluated for bleaching and herbicidal activities. nih.gov Research has indicated that a substituted phenoxy group at the 3-position of the pyridazine (B1198779) ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring are important for high herbicidal activity. nih.gov Acylthiourea derivatives incorporating a trifluoromethylphenoxy group have also been investigated for their herbicidal properties. semanticscholar.org
Antimicrobial Properties of Nitrated Derivatives (e.g., 4-Nitro-3-(trifluoromethyl)phenol)
Nitrated derivatives of trifluoromethylphenols have been a focus of antimicrobial research. chemimpex.com4-Nitro-3-(trifluoromethyl)phenol , also known as 5-hydroxy-2-nitrobenzotrifluoride, is a key intermediate in the synthesis of compounds with antibacterial and antifungal properties. chemimpex.com The trifluoromethyl group in these molecules enhances lipophilicity and contributes to their biological activity. chemimpex.com
Research has explored a variety of trifluoromethyl-containing compounds for their antimicrobial potential. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.orgresearchgate.net These compounds were also found to be effective against biofilms. nih.govrsc.org
Furthermore, novel quinolone derivatives containing a trifluoromethyl group have demonstrated good activity against Gram-positive bacteria and moderate to comparable activity against fungi such as Aspergillus niger and Candida albicans. nih.gov Chalcones bearing trifluoromethyl and trifluoromethoxy substituents have also been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent effects. mdpi.com The synthesis of nitrobenzyl-oxy-phenol derivatives has also been pursued to develop new antimicrobial agents. researchgate.net
Table 3: Examples of Antimicrobial Activity of Trifluoromethylphenol Derivatives
| Compound Class | Target Organisms | Notable Findings |
|---|---|---|
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors, potent against biofilms. nih.govrsc.orgresearchgate.net |
| Trifluoromethyl quinolone derivatives | Gram-positive bacteria, Fungi (A. niger, C. albicans) | Good antibacterial and moderate to comparable antifungal activity. nih.gov |
| Trifluoromethyl and trifluoromethoxy chalcones | Bacteria and Fungi | Compounds with a trifluoromethoxy group were generally more effective. mdpi.com |
Vi. Environmental Occurrence, Fate, and Impact Studies
Identification as an Environmental Contaminant
The presence of 3-(Trifluoromethoxy)phenol in the environment is primarily linked to anthropogenic activities. While not extensively monitored, specific incidents have highlighted its potential to contaminate water resources, leading to significant public concern and scientific investigation.
A significant case of water contamination involving a related compound, 3-(trifluoromethyl)phenol (B45071), occurred in Catalonia, Spain. In this incident, the compound was identified as the primary cause of a severe taste and odor episode in the water supply of two residential areas. Consumers described the odor as "sweet" and "paint/solvent-like," and some reported instances of sickness and nausea after consuming the water. This event underscores the potent sensory impact and potential health concerns associated with the presence of such compounds in drinking water.
Investigations following the pollution incident in Catalonia revealed the extent of the contamination. High concentrations of 3-(trifluoromethyl)phenol were detected in the affected water systems. The data from this incident provides a clear example of how such contaminants can infiltrate and persist in both groundwater and municipal water distribution networks.
Table 1: Concentration of 3-(Trifluoromethyl)phenol in a Water Pollution Incident
| Water Source | Concentration Range (ng/L) |
| Groundwater | Up to 17,000 |
| Distributed Water | Up to 600 |
This interactive table is based on data from the water pollution incident in Catalonia, Spain.
Environmental Transformation and Persistence
The environmental fate of this compound is determined by a combination of biotic and abiotic processes. The presence of the trifluoromethoxy group significantly influences its chemical stability and degradation pathways.
Research on the abiotic degradation of closely related trifluoromethylphenols (TFMPs) has shown that their stability is influenced by the position of the trifluoromethyl group. A study on the hydrolysis of different TFMP isomers found that 3-(Trifluoromethyl)phenol did not undergo hydrolysis under the tested conditions. This suggests that the meta position of the trifluoromethyl group confers significant stability against this key abiotic degradation pathway. While specific studies on the photodegradation of this compound are not available, research on other trifluoromethylated phenols indicates that photolysis can be a relevant transformation pathway in sunlit surface waters.
Information on the biotic degradation of this compound is limited. However, the general recalcitrance of fluorinated organic compounds to microbial degradation is well-documented. The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to enzymatic attack by microorganisms.
A significant concern regarding the environmental degradation of compounds containing a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group is the potential formation of highly persistent transformation products, most notably Trifluoroacetic Acid (TFA). TFA is known for its extreme persistence in the environment, being highly water-soluble and resistant to further degradation.
Studies on the aqueous photolysis of trifluoromethylated phenols have demonstrated that they can serve as a source of TFA. The yield of TFA is dependent on the specific structure of the parent compound. While direct experimental data for this compound is not available, the presence of the trifluoromethoxy group suggests a high potential for TFA formation as a terminal degradation product under certain environmental conditions, such as advanced oxidation processes or photolysis.
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than that in the surrounding environment. This is often estimated using the octanol-water partition coefficient (LogKow), which is a measure of a chemical's lipophilicity, or "fat-loving" nature.
Direct studies on the bioaccumulation of this compound are not currently available. However, the presence of the trifluoromethoxy group is known to increase the lipophilicity of a molecule. Increased lipophilicity can lead to a higher potential for a substance to bioaccumulate in the fatty tissues of organisms. Therefore, it is plausible that this compound may have a tendency to bioaccumulate in aquatic and terrestrial organisms. Further research, including the determination of its Bioconcentration Factor (BCF), is needed to definitively assess its bioaccumulation potential.
Anthropogenic Sources and Pathways of Release
This compound is not known to occur naturally; therefore, its presence in the environment is exclusively due to human activities. The primary anthropogenic sources are linked to its synthesis and use as a chemical intermediate in various industrial processes.
The principal pathway for the release of this compound into the environment is through industrial discharges. This can occur at various stages, including during its manufacture, transportation, and utilization in the synthesis of other chemical products. Accidental spills and improper disposal of industrial waste are also significant potential sources of environmental contamination.
One documented instance of environmental contamination involved the pollution of a water supply in Catalonia, Spain. In this case, this compound was identified as the malodorous compound in the drinking water system, with concentrations reaching up to 17,000 ng/L in groundwater and 600 ng/L in distributed water nih.gov. This incident highlights the potential for industrial activities to be a direct source of this compound in aquatic environments. The release is likely to happen from its industrial application as an intermediate in the manufacturing of other substances nih.gov.
The industrial applications of this compound that contribute to its potential environmental release are summarized in the table below.
| Industrial Application | Potential Release Pathway |
| Intermediate in pharmaceutical synthesis | - Wastewater discharge from manufacturing facilities- Improper disposal of chemical waste |
| Intermediate in agrochemical production | - Effluents from production plants- Accidental spills during transport and handling |
| Use in the production of specialty materials | - Industrial emissions during manufacturing processes |
Research on Environmental Mitigation and Management Strategies
Research specifically detailing the environmental mitigation and management of this compound is limited. However, studies on the treatment of phenols and other fluorinated aromatic compounds provide insights into potential strategies for its removal from contaminated environments. The strong carbon-fluorine bond in the trifluoromethoxy group generally makes such compounds resistant to degradation researchgate.net.
An experiment to degrade 3-(trifluoromethyl)phenol, a structurally similar compound, using chlorine was conducted, but no degradation was observed nih.gov. This suggests that conventional chlorination, a common water treatment method, may be ineffective for this class of compounds.
Potential mitigation and management strategies, drawn from research on related compounds, are outlined below:
Biodegradation: While direct studies on this compound are scarce, research has shown that some microorganisms can degrade other organofluorine compounds. For instance, bacteria have been identified that can utilize 4-(trifluoromethyl)phenol (B195918) as a sole carbon and energy source, catabolizing it via a meta-cleavage pathway researchgate.net. This suggests that bioremediation could be a potential strategy, although the effectiveness for this compound would require specific investigation. The general process of microbial degradation of phenolic compounds is a well-established method for environmental remediation saltworkstech.comresearchgate.net.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes, which include ozonation, UV/H₂O₂, and Fenton's reagent, have been shown to be effective in degrading a wide range of recalcitrant organic pollutants, including various phenolic compounds saltworkstech.comnih.govcalpoly.edu. The applicability of AOPs to this compound would depend on its reactivity with hydroxyl radicals. Research on the photolysis of the related compound 3-trifluoromethyl-4-nitrophenol (TFM) has shown that it undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA) acs.org. This indicates that photochemical processes could be a viable degradation pathway.
Adsorption: Adsorption onto activated carbon is a widely used and effective method for removing a broad spectrum of organic contaminants, including phenols, from water saltworkstech.comosti.govresearchgate.netnih.gov. The effectiveness of adsorption is influenced by the properties of the activated carbon and the specific characteristics of the phenolic compound osti.govresearchgate.net. While specific studies on the adsorption of this compound are not readily available, the general success of this method for other phenolic compounds suggests it could be a viable treatment option.
The table below summarizes research findings on mitigation strategies for related compounds, which may inform the management of this compound contamination.
| Mitigation Strategy | Related Compound(s) | Research Findings | Potential Applicability to this compound |
| Biodegradation | 4-(trifluoromethyl)phenol | Can be used as a sole carbon and energy source by certain bacteria and catabolized via a meta-cleavage pathway researchgate.net. | Potentially applicable, but requires specific microbial strains capable of degrading the trifluoromethoxy group. |
| Photolysis | 3-trifluoromethyl-4-nitrophenol (TFM) | Undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA) acs.org. | Suggests that UV-based treatments could be effective for degradation. |
| Chlorination | 3-(trifluoromethyl)phenol | No degradation was observed in a laboratory experiment nih.gov. | Conventional chlorination is likely to be ineffective. |
| Adsorption | Various phenolic compounds | Activated carbon is an effective adsorbent for a wide range of phenols from aqueous solutions saltworkstech.comosti.govresearchgate.netnih.gov. | High potential for removal from water, but isotherm and kinetic studies are needed. |
| Advanced Oxidation | Various phenolic compounds | AOPs are effective in degrading recalcitrant phenolic compounds saltworkstech.comnih.govcalpoly.edu. | Likely to be an effective treatment method for complete mineralization. |
Vii. Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the analysis of 3-(Trifluoromethoxy)phenol, providing the means to separate it from complex mixtures and quantify its concentration. Given its volatility and thermal stability, gas chromatography is a particularly suitable technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For the analysis of this compound, a sample extract is injected into the GC, where the compound is volatilized and separated from other components on a capillary column. The retention time serves as a preliminary identifier.
Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is analyzed to produce a unique mass spectrum, which serves as a chemical fingerprint for this compound.
The molecular weight of this compound (C₇H₅F₃O₂) is 178.11 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 178. Key fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the phenol (B47542) ring, leading to characteristic fragment ions that confirm the compound's identity. While specific, detailed mass spectral data for this compound is not extensively documented in publicly available research, the general principles of GC-MS for phenolic compounds are well-established.
Table 1: Predicted GC-MS Parameters and Expected Fragments for this compound
| Parameter | Description |
|---|---|
| Column Type | Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane). |
| Ionization Mode | Electron Impact (EI) at 70 eV. |
| Expected Molecular Ion (M⁺) | m/z 178 |
| Predicted Major Fragments | Fragments corresponding to the loss of F, CF₃, or OCF₃ from the molecular ion. |
| Quantification Ions | The molecular ion (178) and one or two characteristic fragment ions would be monitored for quantification. |
Sensory Gas Chromatography, also known as Gas Chromatography-Olfactometry (GC-O), is a specialized technique used to identify odor-active compounds in a sample. As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port, where a trained analyst can assess the odor.
This technique would be instrumental in determining the sensory impact of this compound, which is described as having a faint, characteristic, or phenol-like odor. guidechem.com By correlating the retention time with a specific odor descriptor, GC-O can pinpoint this compound as the source of a particular scent in a complex mixture, such as an environmental water sample or a commercial product. While detailed olfactometry studies specifically targeting this compound are not widely published, the methodology is highly relevant for characterizing its organoleptic properties.
Sample Preparation and Extraction Methods
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, biological fluid) and the concentration of the target compound.
Closed-Loop Stripping Analysis (CLSA) is a highly efficient extraction and concentration technique for isolating semi-volatile organic compounds (SVOCs) from aqueous samples. researchgate.net This method is particularly well-suited for trace-level analysis of compounds like this compound in water.
In the CLSA process, an inert gas (such as helium or nitrogen) is bubbled through the water sample, stripping the volatile and semi-volatile compounds into the gas phase. This gas is then passed through a small sorbent trap (e.g., activated carbon), which adsorbs the organic compounds. The "closed-loop" design continuously recirculates the stripping gas through the sample and the trap, allowing for exhaustive extraction over time. After extraction, the trapped compounds are desorbed with a small volume of solvent, yielding a clean and highly concentrated extract ready for GC-MS analysis. This technique is favored for its ability to achieve very low detection limits, often in the nanogram-per-liter (ng/L) range. researchgate.net
Spectroscopic Analysis for Structural Elucidation
While chromatography coupled with mass spectrometry can provide strong evidence for the identity of a compound, spectroscopic techniques like Infrared (IR) Spectroscopy are used for the definitive elucidation of the molecular structure by identifying its functional groups.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. An IR spectrum provides a unique pattern of absorption bands that correspond to the different functional groups present in the molecule.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch (broad) | Phenolic hydroxyl group |
| 3100 - 3000 | C-H stretch | Aromatic ring |
| 1610 - 1580, 1500 - 1450 | C=C stretch | Aromatic ring |
| 1260 - 1000 | C-F stretch (strong) | Trifluoromethoxy group (-OCF₃) |
| 1250 - 1150 | C-O stretch | Aryl ether (Ar-O-CF₃) |
| 1360 - 1310 | O-H bend | Phenolic hydroxyl group |
| 900 - 675 | C-H bend (out-of-plane) | Substituted benzene (B151609) ring |
The broad absorption band in the 3600-3200 cm⁻¹ region is highly characteristic of the hydrogen-bonded hydroxyl (-OH) group of the phenol. The strong, complex absorptions in the 1260-1000 cm⁻¹ range would be indicative of the C-F bonds within the trifluoromethoxy group. Finally, peaks associated with the aromatic ring's C=C and C-H vibrations would confirm the benzene core of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering unambiguous insights into its molecular structure through the analysis of its hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum typically shows distinct signals for the aromatic protons and the hydroxyl proton. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a complex multiplet system in the range of δ 6.7-7.3 ppm. The hydroxyl (-OH) proton typically presents as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but is often observed around δ 6.0 ppm chemicalbook.com.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | ~7.22 | Multiplet |
| Aromatic H | ~6.81 | Multiplet |
| Aromatic H | ~6.76 | Multiplet |
| Aromatic H | ~6.73 | Multiplet |
| Hydroxyl OH | ~6.00 | Singlet (broad) |
Note: Data is based on a spectrum measured in CDCl₃. Chemical shifts can vary slightly based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon atom bonded to the hydroxyl group (C-1) is typically deshielded and appears around δ 156 ppm. The carbon bonded to the trifluoromethoxy group (C-3) appears further downfield, influenced by the electronegative oxygen and fluorine atoms. The trifluoromethoxy carbon itself (-OCF₃) appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift often observed around 120 ppm. The remaining aromatic carbons (C-2, C-4, C-5, C-6) resonate at chemical shifts characteristic of substituted benzene rings docbrown.info.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of the -OCF₃ group attached to an aromatic ring typically appears in the range of -58 to -60 ppm relative to a CFCl₃ standard beilstein-journals.org. The absence of coupling to other nuclei (like protons) in a proton-decoupled spectrum results in a singlet, confirming the structural integrity of the trifluoromethoxy group.
Mass Spectrometry (MS) Techniques (e.g., Electron Ionization, Tandem MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound shows a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 178, confirming its molecular weight chemicalbook.com. The fragmentation pattern provides structural clues. Common fragmentation pathways include the loss of neutral fragments from the molecular ion. Key fragment ions observed in the spectrum can be attributed to specific structural moieties.
Interactive Data Table: Key EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 178 | [C₇H₅F₃O₂]⁺ (Molecular Ion) | 100 |
| 109 | [M - CF₃]⁺ | 7.2 |
| 93 | [C₆H₅O]⁺ | 7.5 |
| 81 | [C₅H₃O]⁺ | 20.9 |
| 69 | [CF₃]⁺ | 13.8 |
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific ion (typically the molecular ion) which is then subjected to further fragmentation. This technique, often coupled with a soft ionization method like Electrospray Ionization (ESI), can provide more detailed structural information. For this compound, an ESI-MS/MS experiment would involve isolating the [M-H]⁻ ion (m/z 177) in negative mode or the [M+H]⁺ ion (m/z 179) in positive mode. Collision-induced dissociation (CID) of this precursor ion would yield a secondary spectrum of product ions, revealing the connectivity of the molecule by showing sequential losses of groups such as CF₂, CO, or HF, thus confirming the relationship between the trifluoromethoxy group and the phenol ring.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV spectrum of this compound is dominated by absorptions arising from π→π* transitions within the benzene ring. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, similar to phenol itself, which has a λmax around 275 nm docbrown.info. The trifluoromethoxy group does not significantly extend the conjugation of the aromatic system and is not a strong chromophore, so it is not expected to shift the absorption bands into the visible region. The typical spectrum would show a primary absorption band around 270-280 nm, with a possible shoulder or a secondary, weaker band at a shorter wavelength.
Advanced Characterization in Thin Film Deposition
While this compound is not commonly used as a primary film-forming material itself, its derivatives can be incorporated into polymers to create functional thin films with tailored properties, such as hydrophobicity and thermal stability. Characterizing these films is crucial for understanding their structure-property relationships. A variety of advanced techniques would be employed for this purpose.
Atomic Force Microscopy (AFM): AFM would be used to visualize the surface topography of the thin film at the nanoscale. This technique can provide quantitative data on surface roughness, grain size, and the presence of any defects or domains, which are critical for applications in electronics and coatings.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the film. For a film containing this compound moieties, XPS could confirm the presence of fluorine, carbon, and oxygen and provide information on their bonding environments, verifying the incorporation and integrity of the functional group at the film's surface.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers detailed molecular information from the surface of the film with high mass resolution. It can identify molecular fragments characteristic of the this compound unit, providing a chemical map of the surface and confirming the distribution of the compound within the polymer matrix.
Spectroscopic Ellipsometry (SE): This optical technique is used to measure the thickness and refractive index of the thin film with high precision. Changes in these properties can be monitored during film growth or after processing, providing insights into film density and uniformity.
Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR): FTIR-ATR is used to obtain an infrared spectrum from the surface of the film. It can identify the characteristic vibrational bands of the trifluoromethoxy group and the phenol ring, confirming the chemical structure of the polymer and the presence of the desired functionalization.
Viii. Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Properties
Quantum chemical methods are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and predicting a variety of properties. google.com
For a molecule like 3-(Trifluoromethoxy)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure. google.com These calculations yield key geometric parameters. While specific published DFT data for this compound is scarce, Table 1 provides an illustrative example of the types of structural parameters that would be obtained from such a calculation, based on data for related phenolic compounds.
Table 1: Illustrative DFT-Calculated Structural Parameters
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-O Bond Length | The distance between the aromatic carbon and the hydroxyl oxygen | ~1.36 Å |
| O-H Bond Length | The distance between the hydroxyl oxygen and hydrogen | ~0.97 Å |
| C-O-C Angle | The angle of the trifluoromethoxy ether linkage | ~118° |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of energy calculations. epo.orgambeed.com
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate energy predictions and descriptions of non-covalent interactions. epo.org The MP2 method is often superior for calculating properties like binding energies in molecular complexes. epo.org Although HF and MP2 calculations are standard procedures, specific studies applying these methodologies to detail the properties of isolated this compound are not readily found in the surveyed literature.
Theoretical calculations are essential for interpreting and assigning experimental vibrational spectra, such as those from infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of spectral bands corresponding to specific molecular motions (e.g., O-H stretching, C=C ring stretching).
These calculations are often performed at the DFT level. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. A comparison of theoretical and experimental frequencies helps confirm the molecular structure and the assignment of vibrational modes. Table 2 illustrates the kind of data generated in such a study.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Phenolic Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3850 | 3696 | 3657 |
| C-H Aromatic Stretch | 3210 | 3082 | 3070 |
| C=C Ring Stretch | 1650 | 1584 | 1590 |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a critical tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and determine the activation energies required for a reaction to proceed. For substituted phenols, this could involve modeling electrophilic aromatic substitution, oxidation, or defluorination reactions.
For instance, DFT calculations could be used to model the hydrolysis and potential defluorination of the trifluoromethoxy group under specific environmental conditions. Such a study would calculate the energy barriers for proposed mechanisms (e.g., E1cb elimination), providing insights into the compound's stability and degradation pathways. However, specific computational studies detailing reaction mechanisms involving this compound were not identified in the available literature.
Prediction of Electronic and Chemical Reactivity
Quantum chemical calculations provide valuable descriptors for predicting the electronic and chemical reactivity of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. While these methods are applicable to this compound, published studies containing specific values for these reactivity descriptors are not available.
Table 3: Key Computational Reactivity Descriptors
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Computational Approaches in Drug Design and Molecular Interactions
The trifluoromethoxy group is a valuable substituent in medicinal chemistry, as it can enhance properties like metabolic stability and membrane permeability. Computational methods are indispensable in modern drug design for predicting how molecules like this compound, or larger drug candidates containing this moiety, will interact with biological targets such as proteins or enzymes.
Techniques like molecular docking are used to predict the preferred binding orientation and affinity of a molecule to a target's active site. Pharmacophore modeling abstracts the key chemical features necessary for biological activity, which can then be used to screen virtual libraries for new potential drug candidates. Although this compound appears as a building block in patented compounds, specific computational studies detailing its molecular interactions in a drug design context are proprietary or not publicly available. google.comgoogle.com
Ligand-Protein Binding Predictions
Computational methods are instrumental in predicting the interactions between small molecules like this compound and protein targets, providing insights into potential biological activity and guiding drug discovery efforts. Techniques such as molecular docking and pharmacophore modeling are employed to simulate the binding of a ligand to a protein's active site.
The trifluoromethoxy group is a key feature in these predictions. It can act as a significant hydrophobic element and an electron-withdrawing group, while the phenol (B47542) moiety can serve as both a hydrogen bond donor and acceptor. These characteristics are crucial for the specific interactions a ligand forms within the binding pocket of a biological target. For instance, computational studies on related compounds, such as those containing a trifluoromethylphenyl group, have highlighted the importance of this fluorinated moiety in establishing hydrophobic interactions with amino acid residues like Alanine, Phenylalanine, and Leucine within a protein's hydrophobic channel. nih.gov
While specific, large-scale docking studies for this compound are not extensively documented in publicly available literature, its activity at certain receptors has been identified. For example, this compound is known to bind to the cation channel of the NMDA receptor, an interaction that may be linked to its potential antidepressant properties. biosynth.com Computational models can be used to further elucidate the specific binding mode and key interactions within this channel.
The general approach for predicting such interactions involves creating a 3D model of the target protein and computationally placing the ligand into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
Table 1: Representative Parameters in Ligand-Protein Binding Prediction for Phenolic Compounds
| Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | A calculated estimation of the strength of the interaction between the ligand and the protein. | Lower values indicate stronger, more stable binding to a target protein like the NMDA receptor. |
| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein residues. | The phenolic hydroxyl group is a primary site for forming crucial hydrogen bonds with the protein target. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The trifluoromethoxy group and the phenyl ring contribute significantly to favorable hydrophobic contacts. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces contribute to the overall stability of the ligand-protein complex. |
| Active Site Residues | Specific amino acids in the protein's binding pocket that interact directly with the ligand. | Identification of these residues helps in understanding the mechanism of action and potential for mutations. |
This table is a representation of typical data generated in computational ligand-protein binding studies and is for illustrative purposes.
Computational Studies of Fluorinated Compound Behavior
The behavior of fluorinated compounds like this compound is a subject of significant interest in computational chemistry, particularly concerning the influence of fluorine and fluorinated groups on molecular properties. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and reactivity of these molecules.
A key area of study is the effect of substituents on the aromatic ring. The trifluoromethoxy group (-OCF₃) is a unique substituent due to its strong electron-withdrawing inductive effect. Computational analyses can quantify how this effect influences the properties of the phenol ring.
One such study utilized DFT calculations to determine the pKa of trifluoromethoxyphenols. calstate.edu The research investigated whether the strong inductive effect of the -OCF₃ group could dominate over its resonance effects. The calculated pKa values for meta- and para-trifluoromethoxyphenol were compared to that of phenol, suggesting that the inductive effects do indeed predominate, leading to increased acidity compared to phenol. calstate.edu The study found the inductive effect to be stronger in the meta position due to its closer proximity to the hydroxyl group. calstate.edu
Quantum chemical calculations are also employed to determine a range of electronic and structural properties. These studies often involve optimizing the molecular geometry and calculating descriptors that provide insight into the molecule's reactivity and stability.
Table 2: Calculated pKa Values and Properties from Computational Studies
| Compound | Method | Calculated pKa | Key Finding |
| m-Trifluoromethoxyphenol | Equilibrium Geometry (DFT) | 9.12 | The inductive effect of the -OCF₃ group is stronger than in the para-isomer. calstate.edu |
| p-Trifluoromethoxyphenol | Equilibrium Geometry (DFT) | 9.50 | Inductive effects predominate over resonance effects. calstate.edu |
| Phenol (for reference) | Experimental Value | 10.0 | Baseline for comparing the acidifying effect of the -OCF₃ substituent. calstate.edu |
This data is derived from a specific computational study and illustrates the application of theoretical methods to understand substituent effects. calstate.edu
Further computational investigations on related fluorinated phenols using methods like DFT with the B3LYP functional explore properties such as:
HOMO-LUMO Energy Gap: This provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): This maps the electron density to predict sites for electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis: This is used to understand hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Non-Linear Optical (NLO) Properties: These calculations can predict the potential for a molecule to be used in optical materials. researchgate.net
These theoretical studies are crucial for understanding the fundamental behavior of fluorinated compounds, explaining their observed chemical properties, and predicting their suitability for various applications in materials science and medicinal chemistry.
Ix. Emerging Research Directions and Future Perspectives
Sustainable Synthesis of Fluorinated Phenols
The growing emphasis on green chemistry is driving research into more environmentally friendly methods for synthesizing fluorinated phenols. Traditional synthesis routes often involve harsh conditions or reagents with significant environmental footprints. Consequently, a key research direction is the development of sustainable alternatives that offer high yields, mild reaction conditions, low costs, and reduced environmental impact google.com.
Current research explores several promising strategies:
PFAS-Free Reagents: A significant advancement is the development of synthesis protocols that avoid per- and polyfluoroalkyl substance (PFAS) reagents, instead using simpler fluorine sources like caesium fluoride (B91410) sciencedaily.com. This approach directly addresses concerns about the environmental persistence and potential toxicity of PFAS compounds.
Catalytic Innovations: The use of novel catalysts is a cornerstone of sustainable synthesis. For instance, methods employing copper(II) fluoride have been demonstrated for the production of fluorinated aromatics, offering a pathway that can be regenerated and potentially scaled for industrial use researchgate.net. Other approaches focus on palladium-catalyzed cross-coupling reactions or oxidative trifluoromethylation processes under controlled conditions guidechem.com.
Mechanochemistry: Solid-state synthesis using mechanochemical protocols, such as ball milling, represents a significant departure from traditional solvent-based methods. These techniques can facilitate rapid aromatic nucleophilic fluorination using reagents like potassium fluoride, eliminating the need for high-boiling, toxic solvents and simplifying purification rsc.org.
Improved Reaction Conditions: Research is ongoing to optimize reaction parameters to be milder and more efficient. A patented method for synthesizing poly-fluorinated phenols, for example, achieves yields of over 80% and purity of 99.5% under moderate temperatures and pressures, showcasing the potential for cleaner production processes google.com.
These advancements aim to make the production of valuable fluorinated intermediates like 3-(trifluoromethoxy)phenol more economically viable and environmentally responsible google.comsciencedaily.com.
Novel Applications in Interdisciplinary Fields
While this compound is well-established as an intermediate in pharmaceuticals and agrochemicals, its unique properties are paving the way for novel applications in diverse, interdisciplinary fields guidechem.comchemimpex.com. The trifluoromethoxy group's ability to enhance metabolic stability, lipophilicity, and binding affinity makes it an attractive component for new molecular designs mdpi.comatomfair.com.
Emerging application areas include:
Materials Science: The incorporation of this compound into polymer formulations is being explored to enhance material properties. The trifluoromethoxy group can improve the thermal stability and chemical resistance of polymers, making them suitable for durable materials in demanding sectors like construction and automotive industries chemimpex.com. There is growing interest in leveraging these compounds for the creation of other advanced materials myuchem.com.
Advanced Agrochemicals: In agriculture, this compound is used to formulate effective pest control solutions guidechem.comchemimpex.com. Future research is focused on creating next-generation agrochemicals that offer high efficacy while minimizing environmental impact, contributing to more sustainable agricultural practices chemimpex.com.
Analytical Chemistry: this compound can serve as a reagent in various analytical methods. Its specific reactivity and spectroscopic characteristics can be utilized for the detection and quantification of other substances, thereby improving the accuracy and reliability of laboratory results chemimpex.com.
Fluorinated Compounds Research: As a key building block, it is widely used by researchers studying the fundamental properties and behaviors of organofluorine compounds, contributing to foundational knowledge that drives advancements across medicinal chemistry and materials science chemimpex.com.
The versatility of this compound ensures its continued relevance as a platform for innovation across multiple scientific and industrial domains chemimpex.com.
Advanced Environmental Remediation Strategies
The stability of the carbon-fluorine bond makes many organofluorine compounds, including fluorinated phenols, persistent in the environment, raising concerns about their accumulation and long-term effects nih.govresearchgate.netnih.gov. This has spurred research into advanced remediation strategies to degrade these recalcitrant compounds.
Future remediation approaches are moving beyond conventional disposal methods to focus on targeted degradation:
Biodegradation: While highly fluorinated compounds are often resistant to microbial attack, research indicates that some microorganisms can degrade less fluorinated substances nih.govresearchgate.net. Preliminary studies suggest that functional groups like the trifluoromethoxy group may be incorporated into novel, environmentally benign surfactants that are more amenable to biodegradation nih.gov. The metabolic transformation of non-fluorinated parts of a molecule can activate the C-F bonds, making them easier to cleave mdpi.com. For example, certain environmental bacteria can degrade the pharmaceutical fluoxetine (B1211875) to 4-(trifluoromethyl)phenol (B195918), which is then further catabolized researchgate.net.
Combined Treatment Systems: A promising strategy involves the sequential application of different treatment technologies. For instance, microbial treatment can be used to break down a compound into an intermediate that, while resistant to further biological attack, can be degraded by a secondary process like photolysis (degradation by sunlight) oup.com. This combined biochemical and photochemical approach allows for more complete destruction of the original contaminant oup.com.
Phytoremediation and Mycoremediation: The use of plants (phytoremediation) and fungi (mycoremediation) to absorb, accumulate, and break down environmental pollutants is an area of active investigation for a wide range of contaminants, including organofluorines.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to chemically oxidize and destroy persistent organic pollutants. Research is ongoing to adapt these technologies for the efficient degradation of fluorinated compounds in water and soil.
Developing effective bioremediation techniques for fluorinated pollutants remains a significant challenge, but these emerging strategies offer potential pathways to mitigate the environmental impact of these persistent chemicals researchgate.net.
Enhanced Spectroscopic and Computational Approaches
A deep understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advances in spectroscopic techniques and computational chemistry are providing unprecedented insight into the behavior of trifluoromethoxy-containing molecules.
Spectroscopic Analysis: Modern spectroscopic methods provide detailed information about the structure and bonding within this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy chemicalbook.comnih.gov. For example, ¹³C NMR can precisely identify the chemical environment of each carbon atom in the molecule chemicalbook.com. The IR spectrum reveals characteristic absorptions for the O-H bond, C-O bonds, and the C-F bonds of the trifluoromethoxy group, confirming the presence of these functional groups nih.govyoutube.com.
Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data nih.gov. These computational methods can be used to:
Predict molecular geometries and conformations elsevier.com.
Calculate thermochemical parameters like bond dissociation enthalpies and ionization potentials nih.gov.
Map electrostatic potential to understand how the trifluoromethoxy group influences electron distribution and intermolecular interactions mdpi.comnih.gov.
Model reaction mechanisms and predict the outcomes of synthetic transformations.
The synergy between advanced spectroscopy and computational modeling allows researchers to build a comprehensive picture of the structure-property relationships in trifluoromethoxy compounds, accelerating the discovery and development of new materials and molecules nih.gov.
Tailored Design of Bioactive Trifluoromethoxy Compounds
The trifluoromethoxy group is an increasingly important substituent in medicinal chemistry, valued for its ability to fine-tune the properties of drug candidates mdpi.comnih.govbeilstein-journals.org. The future of drug design lies in the rational and tailored incorporation of such functional groups to create molecules with optimized therapeutic profiles dntb.gov.uabohrium.com.
The trifluoromethoxy group offers several distinct advantages in drug design:
Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (oil/fat solubility), which can improve its ability to cross cell membranes and the blood-brain barrier mdpi.comnih.gov. This property is crucial for drugs targeting the central nervous system and for improving oral bioavailability mdpi.com.
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making the group resistant to metabolic breakdown by enzymes in the body mdpi.comnih.gov. This can increase the drug's half-life, leading to a longer duration of action.
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which alters the electronic properties of the aromatic ring to which it is attached guidechem.com. This can influence how a drug molecule binds to its biological target, potentially increasing its potency and selectivity wechemglobal.com.
Bioisosterism: The trifluoromethoxy group can be used as a bioisostere for other chemical groups, allowing chemists to modify a molecule's properties while retaining its essential shape for biological activity.
Future research will leverage a deeper understanding of these structure-activity relationships (SAR) to design new bioactive compounds with greater precision mdpi.com. By strategically placing the trifluoromethoxy group on molecular scaffolds, medicinal chemists aim to develop next-generation therapeutics with improved efficacy, better pharmacokinetic properties, and reduced side effects chemimpex.comwechemglobal.com.
Q & A
Q. How is this compound utilized in the synthesis of CNS-targeting pharmaceuticals?
- Methodological Answer : The trifluoromethoxy group enhances blood-brain barrier penetration due to its lipophilicity (LogP ~2). It is incorporated into piperazine derivatives (e.g., Patent EP... with crystalline (R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate) via Suzuki-Miyaura coupling or reductive amination. Assess in vivo efficacy using rodent models of neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
